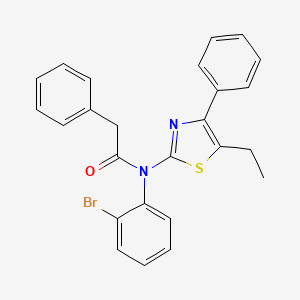

![molecular formula C15H16N2O3S2 B4624066 S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4624066.png)

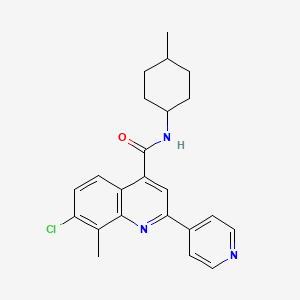

S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate

Vue d'ensemble

Description

This compound is part of a broader class of chemicals characterized by their complex molecular structures and diverse chemical properties. Such compounds are typically synthesized through advanced chemical reactions involving specific reagents and conditions, aimed at achieving the desired molecular configuration and functional groups.

Synthesis Analysis

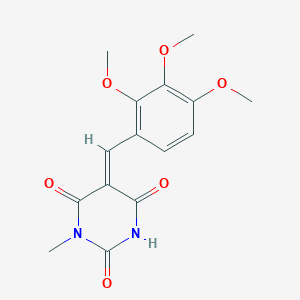

The synthesis of related compounds often involves starting materials such as ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate, which can be prepared in solvent-free conditions using microwave irradiation for efficient and mild preparation (Meziane, 1998). Another synthesis approach includes preparing derivatives from 4-(1-methylethylidene)-2-phenyl-1,3-oxazol-5(4H)-one, demonstrating the versatility of methods in obtaining complex thiazole derivatives (Stanovnik et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed through techniques such as single crystal X-ray diffraction, revealing intricate details like lattice parameters, hydrogen bonding interactions, and crystal system configurations. For instance, an azine moiety compound showed intermolecular and intramolecular hydrogen bonding in its crystal structure, emphasizing the complex nature of these molecules (Kurian et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving thiazole derivatives can include transformations with aromatic amines or hydrazines, leading to various substituted products. These reactions showcase the reactivity and versatility of thiazole compounds under different chemical conditions (Albreht et al., 2009).

Applications De Recherche Scientifique

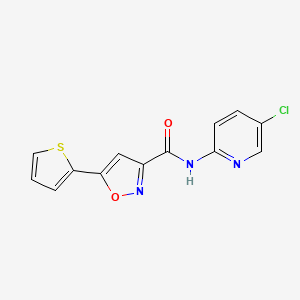

Corrosion Inhibition

Benzothiazole Derivatives as Corrosion Inhibitors : A study highlighted the use of benzothiazole derivatives for corrosion protection. These compounds, including those structurally similar to the one you're interested in, showed significant efficacy in inhibiting steel corrosion in acidic environments. Their ability to adsorb onto metal surfaces offers a promising approach for corrosion protection in industrial applications (Hu et al., 2016).

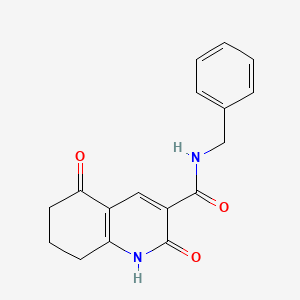

Antimicrobial Agents

Thiazole Derivatives as Antimicrobial Agents : Novel thiazole compounds have been synthesized and assessed for their antimicrobial properties. The research indicated that these derivatives, by incorporating pyridine moieties, possess potential DNA gyrase inhibitory activity, making them candidates for antimicrobial drug development (Khidre & Radini, 2021).

Chemical Synthesis

Solvent-Free Synthesis : Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate served as a starting material in a solvent-free synthesis process, highlighting the potential of such compounds in green chemistry applications. This demonstrates the compound's versatility in chemical synthesis, providing a path to various derivatives under environmentally friendly conditions (Meziane, 1998).

Sensing Applications

Fluorescent Probes for CO2 Detection : Research on derivatives related to the structure of interest has led to the development of fluorescent probes with aggregation-enhanced emission features. Such compounds have shown promise in real-time, selective detection of low levels of carbon dioxide, with potential applications in environmental monitoring and biological fields (Wang et al., 2015).

Anticancer Research

Benzothiazole Derivatives as Anticancer Agents : The anticancer potential of benzothiazole derivatives has been a subject of study over the last five decades. Modifications to the benzothiazole scaffold, similar to the structural components of the compound you're interested in, have been shown to influence antitumor properties. This area of research underscores the potential of such compounds in the development of new anticancer drugs (Osmaniye et al., 2018).

Propriétés

IUPAC Name |

ethyl [(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-4-20-15(19)22-14-16-12(13(18)21-14)9-10-5-7-11(8-6-10)17(2)3/h5-9H,4H2,1-3H3/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEGJFXAROHZJG-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)SC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)SC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-2-thiazolyl]thio]formic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)

![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)

![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)

![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)

![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)